4-methyl-3,4-dihydro-1H-quinolin-2-one
Overview
Description
“4-methyl-3,4-dihydro-1H-quinolin-2-one” is a derivative of 2,3-dihydro-1H-quinolin-2-one . These compounds are important due to their prevalence in natural products and pharmacologically useful compounds . They have been synthesized and evaluated for various biological activities .
Synthesis Analysis
The synthesis of 2,3-dihydro-1H-quinolin-2-one derivatives involves a post-Ugi modification strategy . Another method involves the use of Brønsted acid mediated or Lewis acid catalyzed sequential reactions of 2-alkynylanilines with ketones . The synthesis of these compounds is also achieved through intramolecular Friedel Craft alkylation .
Scientific Research Applications
Antimicrobial Agent Synthesis
4-Methyl-3,4-dihydro-1H-quinolin-2-one derivatives have been synthesized and evaluated as potential antimicrobial agents. For instance, novel pyrazolo[3,4-d]pyrimidine derivatives have shown promise in antibacterial and antifungal activity studies (Holla et al., 2006).
Neurotropic Activity Research
The neurotropic activity of certain compounds structurally related to 4-methyl-3,4-dihydro-1H-quinolin-2-one has been investigated. For example, a study found significant reduction in motor activity of mice after administration of a compound derived from pyrrolo[3,4-b]quinolin-9-amine, indicating potential neurotropic effects (Zaliznaya et al., 2020).
Carbonic Anhydrase Inhibition
A study on 7-Amino-3,4-dihydro-1H-quinolin-2-one, a compound similar to coumarins, revealed its potential as an inhibitor of α-carbonic anhydrases without hydrolysis of the lactam ring. This suggests its role in a new class of enzyme inhibitors with distinct mechanisms compared to coumarins (Vullo et al., 2015).
Rho-Kinase Inhibition for Hypertension
Compounds based on 4-methyl-3,4-dihydro-1H-quinolin-2-one have been synthesized to investigate their potency in inhibiting Rho-kinase enzymes, which play a significant role in arterial hypertension (Letellier et al., 2008).
Vasorelaxing Activity Evaluation
Research has been conducted to explore the vasorelaxing structure-activity relationships of α-methylidene-γ-butyrolactone bearing quinolin-2(1H)-one derivatives. The studies showed dose-dependent vasorelaxing effects, making these compounds potential candidates for cardiovascular therapies (Wang et al., 2001).
Antioxidant and Toxicological Studies
Novel pyrimido and other fused quinoline derivatives synthesized from 4-hydroxy-3-acyl quinolin-2-one have been screened for antioxidant activities. The studies revealed significant antioxidant properties, indicating potential for therapeutic applications (Sankaran et al., 2010).
Anticancer Potential
Several derivatives of 4-methyl-3,4-dihydro-1H-quinolin-2-one have been synthesized and evaluated as potential anticancer agents. Some compounds exhibited promising activity against cancer cell lines, suggesting a new avenue for cancer therapy development (Desai et al., 2017).
properties
IUPAC Name |
4-methyl-3,4-dihydro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-6-10(12)11-9-5-3-2-4-8(7)9/h2-5,7H,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTFYSJDNZFRLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90412951 | |
Record name | 4-methyl-3,4-dihydro-1H-quinolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90412951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3,4-dihydro-1H-quinolin-2-one | |
CAS RN |
30696-28-7 | |
Record name | 4-methyl-3,4-dihydro-1H-quinolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90412951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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